Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride hydrate
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Overview
Description
Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride hydrate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dibutylaminopropyl groups attached to a fluorene backbone, which is further functionalized with carboxylate groups and a ketone. The dihydrochloride hydrate form indicates the presence of hydrochloride salts and water molecules in the crystalline structure.
Preparation Methods
The synthesis of Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride hydrate typically involves multiple steps. One common synthetic route includes the reaction of 9-fluorenone with dibutylaminopropyl chloride in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product, which is then purified and converted to its dihydrochloride hydrate form by treatment with hydrochloric acid and subsequent crystallization .
Chemical Reactions Analysis
Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The dibutylaminopropyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride hydrate involves its interaction with molecular targets such as enzymes or receptors. The dibutylaminopropyl groups may facilitate binding to specific sites, while the fluorene backbone provides structural stability. The compound can modulate biological pathways by altering the activity of its targets, leading to various physiological effects .
Comparison with Similar Compounds
Similar compounds include other bis-substituted fluorenes and related polycyclic aromatic compounds. For example:
Bis(3-diethylaminopropyl)-9-oxofluorene-2,7-dicarboxylate: Similar structure but with diethylamino groups instead of dibutylamino groups.
Bis(3-dimethylaminopropyl)-9-oxofluorene-2,7-dicarboxylate: Contains dimethylamino groups, leading to different chemical and biological properties. The uniqueness of Bis(3-dibutylaminopropyl)9-oxofluorene-2,7-dicarboxylate dihydrochloride hydrate lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications.
Properties
CAS No. |
36421-16-6 |
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Molecular Formula |
C37H56Cl2N2O5 |
Molecular Weight |
679.8 g/mol |
IUPAC Name |
dibutyl-[3-[7-[3-(dibutylazaniumyl)propoxycarbonyl]-9-oxofluorene-2-carbonyl]oxypropyl]azanium;dichloride |
InChI |
InChI=1S/C37H54N2O5.2ClH/c1-5-9-19-38(20-10-6-2)23-13-25-43-36(41)29-15-17-31-32-18-16-30(28-34(32)35(40)33(31)27-29)37(42)44-26-14-24-39(21-11-7-3)22-12-8-4;;/h15-18,27-28H,5-14,19-26H2,1-4H3;2*1H |
InChI Key |
ACEUWVRWFDRPEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+](CCCC)CCCOC(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)C(=O)OCCC[NH+](CCCC)CCCC.[Cl-].[Cl-] |
Origin of Product |
United States |
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